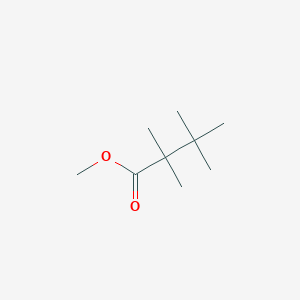
Acetaldehyde, 3H-1,2-dithiol-3-ylidene-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde, 3H-1,2-dithiol-3-ylidene-, (Z)-, also known as (3H-1,2-Dithiol-3-ylidene)acetaldehyde, is a sulfur-containing heterocyclic compound. It is characterized by the presence of a dithiol ring structure, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3H-1,2-Dithiol-3-ylidene)acetaldehyde typically involves the reaction of acetaldehyde with sulfur-containing reagents. One common method includes the use of elemental sulfur or disulfur dichloride in the presence of a base to facilitate the formation of the dithiol ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for (3H-1,2-Dithiol-3-ylidene)acetaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(3H-1,2-Dithiol-3-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the dithiol ring to a thiol or disulfide, altering the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(3H-1,2-Dithiol-3-ylidene)acetaldehyde has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which (3H-1,2-Dithiol-3-ylidene)acetaldehyde exerts its effects involves the release of hydrogen sulfide, a gaseous signaling molecule. This release can modulate various molecular targets and pathways, including those involved in cardiovascular, immune, and nervous system functions. The compound’s interaction with cellular enzymes and receptors plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dimethyl-1,2-dithiol-3-thione
- Anethole dithiolethione
- S-Danshensu
- NOSH-1
Comparison
Compared to similar compounds, (3H-1,2-Dithiol-3-ylidene)acetaldehyde is unique due to its specific dithiol ring structure and the ability to release hydrogen sulfide under certain conditions. This property distinguishes it from other sulfur-containing heterocycles and contributes to its diverse applications in scientific research .
Propiedades
Número CAS |
39196-46-8 |
|---|---|
Fórmula molecular |
C5H4OS2 |
Peso molecular |
144.2 g/mol |
Nombre IUPAC |
2-(dithiol-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C5H4OS2/c6-3-1-5-2-4-7-8-5/h1-4H |
Clave InChI |
BGIQCSQHRFJPFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CSSC1=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
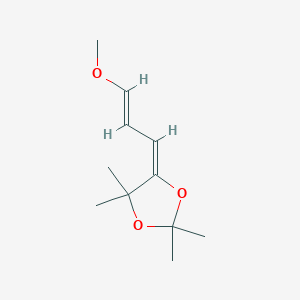
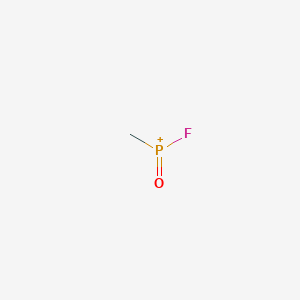

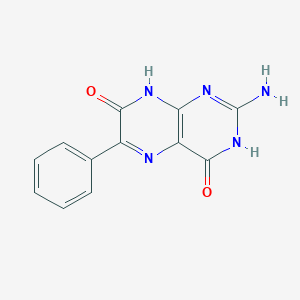
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)

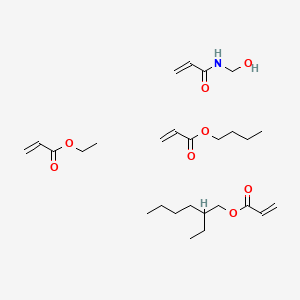
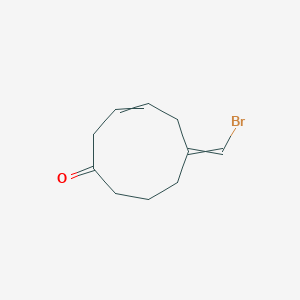


![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
